molecular formula C12H13N3O4S2 B6124054 N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6124054
M. Wt: 327.4 g/mol
InChI Key: NKADIWGDHFMORM-UHFFFAOYSA-N
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Description

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a sulfonamide derivative with a methoxyphenyl moiety. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide typically involves the acylation of sulfonamides. One common method is the reaction of sulfonamides with acetic anhydride under ultrasonic irradiation, which is a green and efficient approach . This method offers advantages such as simple workup conditions, reduced reaction time, and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in inhibiting enzymes and pathways involved in disease processes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is unique due to its specific methoxyphenyl moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-[(3-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-8(16)14-12-13-7-11(20-12)21(17,18)15-9-4-3-5-10(6-9)19-2/h3-7,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKADIWGDHFMORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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